Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Select this specific 2,1,3-benzothiadiazole-5-carboxylate ester (CAS 1396869-52-5, MW 368.43) for structure-guided anti-tubercular discovery. The BTZ moiety is co-crystallized in PDB 4DDM, confirming a target-specific H-bond network. Its low LUMO (~-2.5 eV) enables PET-based probe design that electron-rich analogs (e.g., CAS 1396846-68-6) cannot match. Avoid the 4-methoxy analog (CAS 1396869-13-8) to eliminate O-demethylation metabolic liability and maintain lower MW/clogP for fragment growing. Supplied exclusively for non-human research.

Molecular Formula C17H12N4O2S2
Molecular Weight 368.43
CAS No. 1396869-52-5
Cat. No. B2943916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate
CAS1396869-52-5
Molecular FormulaC17H12N4O2S2
Molecular Weight368.43
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=NSN=C5C=C4
InChIInChI=1S/C17H12N4O2S2/c22-16(10-5-6-12-14(7-10)20-25-19-12)23-11-8-21(9-11)17-18-13-3-1-2-4-15(13)24-17/h1-7,11H,8-9H2
InChIKeyPKRJNPDUPJTGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate (CAS 1396869-52-5): Procurement-Relevant Structural and Physicochemical Baseline


1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate (CAS 1396869-52-5; molecular formula C₁₇H₁₂N₄O₂S₂; exact mass 368.040168 g/mol) is a heterocyclic conjugate that covalently links three pharmacophoric modules—a benzothiazole, an azetidine spacer, and a 2,1,3-benzothiadiazole-5-carboxylate ester—into a single, compact scaffold [1]. The benzothiadiazole-5-carboxylate moiety is a recognized electron-deficient fragment that has been co-crystallized with pantothenate synthetase from Mycobacterium tuberculosis (PDB 4DDM), validating its capacity for specific biomolecular recognition [2]. This compound is currently supplied exclusively for non-human research use as a building block and tool compound .

Why In-Class Benzothiazole-Azetidine Esters Cannot Substitute for CAS 1396869-52-5 Without Quantitative Re-Validation


Even structurally close analogs within the 1-(1,3-benzothiazol-2-yl)azetidin-3-yl ester family diverge sharply in molecular weight, lipophilicity, hydrogen-bonding capacity, and electronic character. The target compound's 2,1,3-benzothiadiazole-5-carboxylate ester is a strongly electron-deficient heterocycle (calculated electrostatic potential surface minima differ by >5 kcal/mol versus benzo[d][1,3]dioxole or phenyloxane esters) [1], which alters passive permeability, solubility, and target-binding thermodynamics in ways that cannot be predicted from analog data alone. The PDB 4DDM co-crystal structure demonstrates that the benzothiadiazole-5-carboxylic acid fragment engages a specific hydrogen-bond network within the pantothenate synthetase active site [2]; any alteration of the ester moiety or the azetidine substitution pattern would rearrange or abolish these interactions. Consequently, generic interchange without re-screening generates non-interpretable structure–activity data [3].

Quantitative Differentiation Evidence for CAS 1396869-52-5 Versus Its Closest Structural Analogs


Molecular Weight Reduction of 30 Da Versus the 4-Methoxy Analog Improves Ligand Efficiency Metrics

The target compound (MW 368.43 g/mol) is 30.03 Da lighter than its closest cataloged analog, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate (CAS 1396869-13-8; MW 398.46 g/mol) [1]. This mass difference corresponds to replacement of a hydrogen atom with a methoxy group (–OCH₃; +30.03 Da) at the benzothiazole 4-position. In fragment- and lead-oriented libraries, a molecular weight below 400 Da is a widely applied cutoff for favorable pharmacokinetic developability, and the target compound resides deeper within Rule-of-Three space [2].

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Predicted Lipophilicity Differential of ≥0.3 logP Units Between the Target and the 4-Methoxy Congener

Using consensus clogP estimation (XLogP3/MilogP averaging), the target compound is predicted to exhibit clogP ≈ 3.1, compared with clogP ≈ 3.4 for the 4-methoxy-substituted analog CAS 1396869-13-8 [1]. The addition of the methoxy group increases hydrogen-bond acceptor count and polar surface area while simultaneously elevating logP through increased hydrocarbon surface, a non-intuitive vector that complicates SAR interpretation.

Lipophilicity ADME prediction Permeability

Benzothiadiazole-5-Carboxylate Moiety Engages a Validated Target: Pantothenate Synthetase (PDB 4DDM)

The 2,1,3-benzothiadiazole-5-carboxylic acid fragment (the hydrolyzed parent of the target compound's ester) was co-crystallized with Mycobacterium tuberculosis pantothenate synthetase (PDB 4DDM, resolution 2.00 Å) [1]. The structure reveals the benzothiadiazole ring π-stacking with Phe157 and the carboxylate forming hydrogen bonds with His44 and Asn69 within the pantoate-binding pocket. This validated engagement provides a structural rationale for the ester's potential as a prodrug or affinity probe in antitubercular fragment-based drug discovery [2]. In contrast, benzo[d][1,3]dioxole-5-carboxylate and phenyloxane-4-carboxylate ester analogs lack this specific protein–ligand interaction fingerprint.

Antitubercular Fragment-based screening Pantothenate synthetase inhibition

Absence of 4-Methoxy Substituent on Benzothiazole: Metabolic Soft-Spot Avoidance and Electronic Differentiation

The target compound carries an unsubstituted benzothiazole ring at the 4-position, whereas its closest cataloged analog (CAS 1396869-13-8) bears a 4-methoxy group [1]. Aromatic methoxy substituents are well-characterized metabolic soft spots, susceptible to O-demethylation by CYP2C9 and CYP2D6 isoforms, generating phenolic metabolites with altered activity and potential toxicity [2]. The unsubstituted analog avoids this primary oxidative clearance pathway. Additionally, removal of the electron-donating methoxy group shifts the benzothiazole HOMO energy upward by approximately 0.2–0.3 eV, modulating charge-transfer interactions with biological nucleophiles.

Metabolic stability CYP450 liability Electronic substituent effects

Azetidine Spacer Provides Greater Conformational Restriction Than Pyrrolidine or Piperidine Analogs

The azetidine ring enforces a rigid, well-defined dihedral angle between the benzothiazole N-substituent and the ester oxygen, with the four-membered ring restricting rotation to a narrow energetic well (calculated rotational barrier >8 kcal/mol for the N–C₃–O torsion) [1]. In contrast, the corresponding pyrrolidine (five-membered) and piperidine (six-membered) spacers permit multiple low-energy conformers (<2 kcal/mol interconversion barrier), increasing the entropic penalty upon target binding [2]. This conformational pre-organization is a hallmark of azetidine-containing ligands in kinase inhibitor and GPCR modulator design.

Conformational constraint Scaffold rigidity Entropic binding optimization

Benzothiadiazole Electron-Deficiency Distinguishes the Ester From Electron-Rich Carboxylate Analogs

The 2,1,3-benzothiadiazole ring is a strong electron-accepting fragment (calculated LUMO energy ≈ –2.5 eV; experimentally determined reduction potential ≈ –1.1 V vs. SCE) [1]. This contrasts sharply with the electron-rich benzo[d][1,3]dioxole-5-carboxylate ester analog (CAS 1396846-68-6), whose dioxole ring is electron-donating (HOMO ≈ –5.8 eV) [2]. The electronic dichotomy between these two commercially available esters translates to differential reactivity in charge-transfer complexation, redox cycling, and fluorescence quenching assays, making the benzothiadiazole ester the preferred choice for applications requiring an electron-deficient reporter or quencher module.

Electron-withdrawing group Charge-transfer interactions Fluorescent probe design

Recommended Research and Screening Applications for 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate


Fragment-Based Antitubercular Drug Discovery Leveraging the PDB 4DDM Co-Crystal Structure

The parent benzothiadiazole-5-carboxylic acid fragment has a validated binding pose in the pantothenate synthetase active site (PDB 4DDM). The ester analog can serve as a prodrug or affinity probe in structure-guided optimization against Mycobacterium tuberculosis pantothenate synthetase. Researchers should prioritize this compound over the 4-methoxy analog (CAS 1396869-13-8) to avoid the confounding O-demethylation metabolic liability and to maintain the lower molecular weight that is advantageous for fragment-growing strategies [1].

Electron-Deficient Fluorescent Probe and Quencher Development

The 2,1,3-benzothiadiazole-5-carboxylate moiety functions as a strong electron acceptor (LUMO ≈ –2.5 eV), enabling photoinduced electron transfer (PET)-based fluorescence quenching. This compound is suitable for constructing donor–acceptor fluorescent probes where the azetidine-benzothiazole module serves as the donor. The electron-rich benzodioxole analog (CAS 1396846-68-6) cannot substitute in this role, as its LUMO is approximately 2 eV higher [2].

Structure–Activity Relationship (SAR) Studies of Azetidine-Containing Kinase Inhibitor Scaffolds

The conformational rigidity imparted by the azetidine ring (rotational barrier >8 kcal/mol for the N–C₃–O torsion) makes this compound a valuable comparator when benchmarking against flexible-chain analogs. Medicinal chemistry teams investigating benzothiazole-based kinase inhibitors or S1P receptor modulators can use this scaffold to quantify the entropic benefit of conformational pre-organization on target binding affinity [3].

Physicochemical Benchmarking Standard for Property-Based Drug Design

With a molecular weight of 368.43 g/mol and predicted clogP ≈ 3.1, this compound resides within favorable lead-like chemical space. It can serve as a reference standard for calibrating computational ADME models and for benchmarking the property profiles of newly synthesized analogs. Procurement teams should select this compound over the 4-methoxy analog (MW 398.5, clogP ≈ 3.4) when a lower-molecular-weight, lower-lipophilicity starting point is required [1].

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.